molecular formula C14H11NO5 B6320478 4-(4-Methoxycarbonylphenyl)-2-nitrophenol, 95% CAS No. 1261923-83-4

4-(4-Methoxycarbonylphenyl)-2-nitrophenol, 95%

Cat. No. B6320478
CAS RN: 1261923-83-4
M. Wt: 273.24 g/mol
InChI Key: MTJLETUVQXSDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxycarbonylphenyl)-2-nitrophenol, 95% (also known as 4-MCPN) is a synthetic compound that is widely used in scientific research applications. It is an important reagent for organic synthesis, particularly in the area of pharmaceuticals and biochemistry, as well as for analytical chemistry. 4-MCPN is a colorless crystalline solid that is soluble in water and alcohols, and is relatively stable in air. It is a useful reagent for the synthesis of a wide variety of compounds, including drugs, and is also used as a starting material for many organic syntheses.

Mechanism of Action

4-MCPN acts as a catalyst in many reactions. It acts as a proton donor, and is capable of forming hydrogen bonds with other molecules. Additionally, it can act as an electron donor or acceptor, and can be used to activate or deactivate a variety of compounds.
Biochemical and Physiological Effects
4-MCPN is not known to have any direct biochemical or physiological effects. However, it is used as a reagent in the synthesis of a variety of compounds, including drugs, and is also used as a starting material for many organic syntheses. Therefore, it is possible that the compounds that are synthesized using 4-MCPN may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-MCPN in lab experiments are its stability, its solubility in water and alcohols, and its ability to catalyze reactions. Additionally, 4-MCPN is relatively inexpensive and easy to obtain. The main limitations of using 4-MCPN in lab experiments are that it is a relatively weak acid, and its solubility in organic solvents is limited.

Future Directions

For the use of 4-MCPN in scientific research include further exploration of its use as a catalyst in organic synthesis, its potential use in the manufacture of pharmaceuticals, and its potential use in analytical chemistry. Additionally, further research into its mechanism of action and its ability to form hydrogen bonds with other molecules is needed. Finally, further research into its potential biochemical and physiological effects is needed.

Scientific Research Applications

4-MCPN is widely used in scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including drugs, and is also used as a starting material for many organic syntheses. It is also used in analytical chemistry as a reagent for the determination of the concentration of various compounds. Additionally, 4-MCPN is used to catalyze reactions in biochemistry and medicine, and is used in the manufacture of pharmaceuticals.

properties

IUPAC Name

methyl 4-(4-hydroxy-3-nitrophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)15(18)19/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJLETUVQXSDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594391
Record name Methyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261923-83-4
Record name Methyl 4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated nitric acid (1.8 ml) was carefully added to a cooled suspension (5-10° C.) of phenol 27 (2.0 mg, 8.8 mmol) in 60 ml of glacial acetic acid. The reaction mixture was stirred for one hour and was then allowed to warm to room temperature and stirred for an additional 30 minutes. Water was added (50 ml) and the reaction mixture was cooled, filtered, and washed with water to yield a yellow powder. The crude product was purified via flash chromatography through a small pad of silica gel with elutions of 80/20 and 50/50 (Hex/EtOAc), respectively. Evaporation of the solvent yielded 2.23 g (93%) of a bright yellow solid.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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